molecular formula C8H5F2NO2 B071651 2-(Difluoromethoxy)phenyl isocyanate CAS No. 186589-03-7

2-(Difluoromethoxy)phenyl isocyanate

Cat. No.: B071651
CAS No.: 186589-03-7
M. Wt: 185.13 g/mol
InChI Key: CLEMTOGGFCDFRP-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)phenyl isocyanate is a colorless liquid . It has a molecular weight of 185.13 and a molecular formula of F2CHOC6H4NCO .


Molecular Structure Analysis

The molecule consists of a phenyl ring attached to the isocyanate functional group . The N=C=O linkage is nearly linear . The C=N and C=O distances are respectively 1.195 and 1.173 Å .


Chemical Reactions Analysis

Isocyanates, such as this compound, react with amines to give ureas . Similarly, they react with alcohols to form carbamates .


Physical and Chemical Properties Analysis

This compound has a refractive index of 1.492 . It has a boiling point of 203°C and a density of 1.317 g/mL at 25°C .

Scientific Research Applications

Polymer Synthesis and Structure Phenyl isocyanate derivatives, including those with substituents on the phenyl ring, have been extensively studied for their application in polymer synthesis. The novel optically active phenyl isocyanate derivatives have shown potential in forming polymers with unique helical conformations and specific optical properties, indicating that derivatives like 2-(Difluoromethoxy)phenyl isocyanate could be used in synthesizing polymers with tailored optical activities and structures for applications in materials science and nanotechnology (Hino, Maeda, & Okamoto, 2000).

Reactivity and Chemical Transformations Research into the reactivity of isocyanates with urethanes under high temperatures has highlighted the conditions for allophanate formation, providing insights into the chemical transformations that isocyanate derivatives can undergo. This knowledge is crucial for developing new materials and chemical synthesis processes, potentially including those involving this compound (Lapprand et al., 2005).

Applications in Energy Storage The aromatic isocyanates have been investigated for their role in improving the performance of Li-ion batteries, suggesting that isocyanate derivatives, by interacting with the solid electrolyte interface on graphite surfaces, can enhance the cycleability and efficiency of energy storage devices. This application area hints at the potential of this compound in battery technology and energy storage solutions (Zhang, 2006).

Catalysis and Chemical Synthesis Isocyanates, including phenyl isocyanate derivatives, have been employed as key intermediates in catalytic processes, such as the rhodium-catalyzed cycloaddition of alkynes with isocyanates to synthesize chemo-, regio-, and enantioselective 2-pyridones. These findings underscore the versatility of isocyanates in catalysis and organic synthesis, potentially extending to the catalytic applications of this compound (Tanaka, Wada, & Noguchi, 2005).

Safety and Hazards

This compound is classified as a dangerous good for transport and may be subject to additional shipping charges . It is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

1-(difluoromethoxy)-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO2/c9-8(10)13-7-4-2-1-3-6(7)11-5-12/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEMTOGGFCDFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369868
Record name 2-(Difluoromethoxy)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186589-03-7
Record name 2-(Difluoromethoxy)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Difluoromethoxy)phenyl isocyanate
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